ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
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Overview
Description
Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core tricyclic structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted benzaldehydes, thioureas, and ethyl acetoacetate.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the methoxyphenyl, sulfamoylphenyl, and carboxylate groups. These modifications are usually achieved through nucleophilic substitution, esterification, and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be compared with similar compounds such as:
13-(4-Methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate: This compound lacks the ethyl group, which may affect its solubility and reactivity.
11-Methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate: This variant lacks the methoxyphenyl group, potentially altering its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N5O6S2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C25H21N5O6S2/c1-4-36-25(32)18-13(2)27-23-20(19(18)14-5-9-16(35-3)10-6-14)21-22(37-23)24(31)30(29-28-21)15-7-11-17(12-8-15)38(26,33)34/h5-12H,4H2,1-3H3,(H2,26,33,34) |
InChI Key |
MKANRYSBZVNUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)S(=O)(=O)N)C |
Origin of Product |
United States |
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